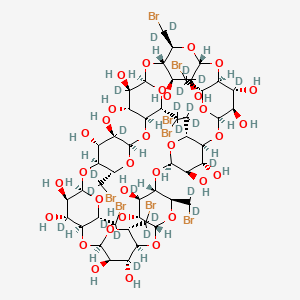
Centanafadine-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Centanafadine-d7 (hydrochloride) is a deuterated form of centanafadine, a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor. It is primarily investigated for its potential in treating attention-deficit/hyperactivity disorder (ADHD) in children, adolescents, and adults .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of centanafadine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the centanafadine molecule. The process typically starts with the synthesis of the parent compound, centanafadine, followed by deuterium exchange reactions to replace specific hydrogen atoms with deuterium. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of centanafadine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Centanafadine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert centanafadine-d7 (hydrochloride) into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of centanafadine-d7 (hydrochloride) .
Wissenschaftliche Forschungsanwendungen
Centanafadine-d7 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Investigated for its effects on neurotransmitter systems in biological studies.
Medicine: Explored as a potential treatment for ADHD due to its unique mechanism of action.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Wirkmechanismus
Centanafadine-d7 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The compound targets the norepinephrine transporter, dopamine transporter, and serotonin transporter, with an IC50 ratio of 1:6:14, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitifadine: A triple reuptake inhibitor with a different IC50 ratio.
Bicifadine: Primarily a norepinephrine and dopamine reuptake inhibitor.
Dasotraline: A dopamine and norepinephrine reuptake inhibitor with a longer half-life.
DOV-216,303: Another triple reuptake inhibitor with distinct pharmacokinetic properties.
Tesofensine: A serotonin-norepinephrine-dopamine reuptake inhibitor with a different therapeutic profile
Uniqueness
Centanafadine-d7 (hydrochloride) is unique due to its balanced inhibition of norepinephrine, dopamine, and serotonin reuptake, making it a promising candidate for treating ADHD. Its deuterated form enhances metabolic stability and reduces the potential for drug-drug interactions .
Eigenschaften
Molekularformel |
C15H16ClN |
|---|---|
Molekulargewicht |
252.79 g/mol |
IUPAC-Name |
(1R,5S)-1-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1/i1D,2D,3D,4D,5D,6D,7D; |
InChI-Schlüssel |
ACVMJAJGCQUPKX-ADZCYMSYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3CNC4)[2H])[2H])[2H].Cl |
Kanonische SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


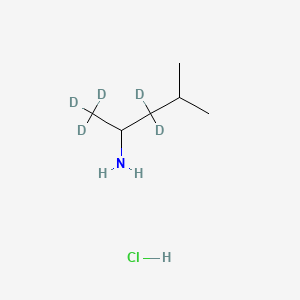
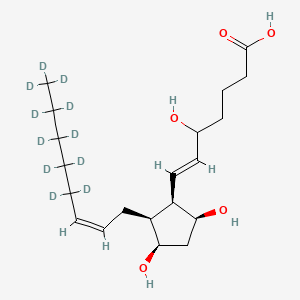
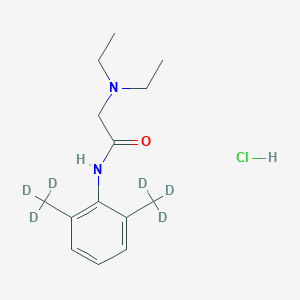
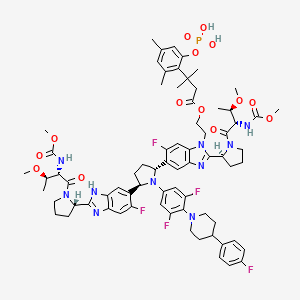
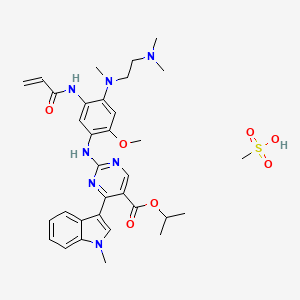
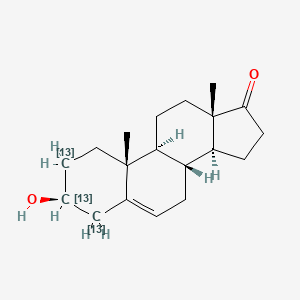
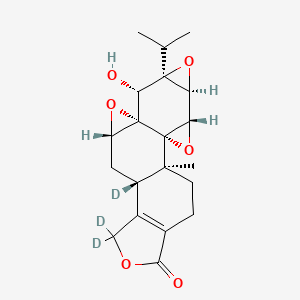
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
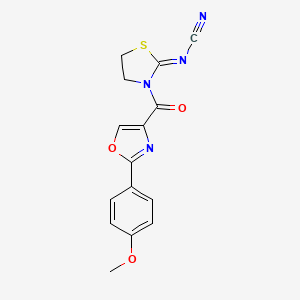
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
